molecular formula C15H20O3 B12860415 tert-Butyl 4-oxo-4-(p-tolyl)butanoate

tert-Butyl 4-oxo-4-(p-tolyl)butanoate

Cat. No.: B12860415
M. Wt: 248.32 g/mol
InChI Key: XRIMOHBFWHWFKO-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-4-(p-tolyl)butanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a 4-oxo group, and a p-tolyl group attached to a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxo-4-(p-tolyl)butanoate typically involves the esterification of 4-oxo-4-(p-tolyl)butanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxo-4-(p-tolyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-oxo-4-(p-tolyl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving esters.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor in drug synthesis.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which tert-Butyl 4-oxo-4-(p-tolyl)butanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The oxo group can act as an electrophile, facilitating nucleophilic attack and subsequent chemical transformations.

Comparison with Similar Compounds

    Ethyl 4-oxo-4-(p-tolyl)butanoate: Similar in structure but with an ethyl group instead of a tert-butyl group.

    4-oxo-4-(p-tolyl)butanoic acid: The acid form of the compound without the ester group.

    tert-Butyl 4-oxo-4-(p-tolyl)butyrate: A closely related ester with slight variations in the alkyl chain.

Uniqueness: tert-Butyl 4-oxo-4-(p-tolyl)butanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it distinct from other similar compounds and valuable in specific synthetic applications where steric hindrance plays a crucial role.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl 4-(4-methylphenyl)-4-oxobutanoate

InChI

InChI=1S/C15H20O3/c1-11-5-7-12(8-6-11)13(16)9-10-14(17)18-15(2,3)4/h5-8H,9-10H2,1-4H3

InChI Key

XRIMOHBFWHWFKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)OC(C)(C)C

Origin of Product

United States

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